Cas no 2227845-93-2 (methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate)

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]-4-methoxybenzoate is a chiral intermediate of interest in pharmaceutical synthesis, particularly for the development of β-adrenergic receptor agonists. Its key structural features include a benzylic alcohol and an aminoethyl side chain, which are critical for biological activity. The (1R)-stereochemistry ensures enantioselectivity, enhancing target specificity and reducing off-target effects. The methoxy and ester functional groups improve solubility and stability, facilitating further synthetic modifications. This compound is valued for its high purity and consistent performance in multi-step organic syntheses. Its well-defined stereochemistry and functional group compatibility make it a versatile building block for drug discovery and medicinal chemistry applications.
methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate structure
2227845-93-2 structure
商品名:methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate
CAS番号:2227845-93-2
MF:C11H15NO4
メガワット:225.241103410721
CID:5862236
PubChem ID:165760693

methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate
    • EN300-1764227
    • methyl 3-[(1R)-2-amino-1-hydroxyethyl]-4-methoxybenzoate
    • 2227845-93-2
    • インチ: 1S/C11H15NO4/c1-15-10-4-3-7(11(14)16-2)5-8(10)9(13)6-12/h3-5,9,13H,6,12H2,1-2H3/t9-/m0/s1
    • InChIKey: UFDSZLSQWSLTAD-VIFPVBQESA-N
    • ほほえんだ: O[C@@H](CN)C1C=C(C(=O)OC)C=CC=1OC

計算された属性

  • せいみつぶんしりょう: 225.10010796g/mol
  • どういたいしつりょう: 225.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 81.8Ų

methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1764227-0.5g
methyl 3-[(1R)-2-amino-1-hydroxyethyl]-4-methoxybenzoate
2227845-93-2
0.5g
$1660.0 2023-09-20
Enamine
EN300-1764227-5.0g
methyl 3-[(1R)-2-amino-1-hydroxyethyl]-4-methoxybenzoate
2227845-93-2
5g
$5014.0 2023-06-03
Enamine
EN300-1764227-10g
methyl 3-[(1R)-2-amino-1-hydroxyethyl]-4-methoxybenzoate
2227845-93-2
10g
$7435.0 2023-09-20
Enamine
EN300-1764227-5g
methyl 3-[(1R)-2-amino-1-hydroxyethyl]-4-methoxybenzoate
2227845-93-2
5g
$5014.0 2023-09-20
Enamine
EN300-1764227-1g
methyl 3-[(1R)-2-amino-1-hydroxyethyl]-4-methoxybenzoate
2227845-93-2
1g
$1729.0 2023-09-20
Enamine
EN300-1764227-10.0g
methyl 3-[(1R)-2-amino-1-hydroxyethyl]-4-methoxybenzoate
2227845-93-2
10g
$7435.0 2023-06-03
Enamine
EN300-1764227-1.0g
methyl 3-[(1R)-2-amino-1-hydroxyethyl]-4-methoxybenzoate
2227845-93-2
1g
$1729.0 2023-06-03
Enamine
EN300-1764227-2.5g
methyl 3-[(1R)-2-amino-1-hydroxyethyl]-4-methoxybenzoate
2227845-93-2
2.5g
$3389.0 2023-09-20
Enamine
EN300-1764227-0.1g
methyl 3-[(1R)-2-amino-1-hydroxyethyl]-4-methoxybenzoate
2227845-93-2
0.1g
$1521.0 2023-09-20
Enamine
EN300-1764227-0.25g
methyl 3-[(1R)-2-amino-1-hydroxyethyl]-4-methoxybenzoate
2227845-93-2
0.25g
$1591.0 2023-09-20

methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate 関連文献

methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoateに関する追加情報

Methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate (CAS No. 2227845-93-2): A Comprehensive Overview

Methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate, a compound with the chemical identifier CAS No. 2227845-93-2, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of methoxybenzoate derivatives, which are known for their diverse applications in medicinal chemistry and drug development.

The molecular structure of methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate features a benzoic acid core substituted with a methoxy group at the fourth position and an (1R)-configured amino group at the second position. This configuration imparts specific steric and electronic properties that make it a promising candidate for further investigation in various therapeutic areas.

In recent years, there has been growing interest in methoxybenzoate derivatives due to their potential role in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases. The presence of both hydroxyl and amino functional groups in this compound suggests its ability to engage in multiple biochemical interactions, making it a versatile scaffold for drug design.

One of the most compelling aspects of methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate is its structural similarity to known bioactive molecules. For instance, studies have shown that related methoxybenzoates exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The (1R)-configuration of the amino group is particularly noteworthy, as it has been associated with enhanced binding affinity and improved pharmacological activity in several drug candidates.

Recent research has also highlighted the potential of this compound in the treatment of neurological disorders. The methoxy group at the fourth position of the benzoic acid ring is known to enhance blood-brain barrier penetration, a critical factor for developing effective central nervous system (CNS) drugs. Furthermore, the hydroxyl group at the first position can participate in hydrogen bonding interactions, which may contribute to its stability and bioavailability.

The synthesis of methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate presents both challenges and opportunities for chemists. The stereochemistry at the (1R)-configuration requires precise control during synthesis to ensure high enantiomeric purity. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, have been employed to achieve this goal. These methods not only enhance the yield but also improve the overall quality of the final product.

In terms of pharmacological evaluation, preliminary studies have demonstrated that methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate exhibits promising anti-inflammatory effects in vitro. These findings are supported by its ability to inhibit nitric oxide (NO) production in macrophage cell lines, a key marker of inflammation. Additionally, its interaction with various enzymes and receptors suggests potential applications in pain management and neuroprotection.

The compound's potential therapeutic applications extend beyond inflammation and pain management. Emerging evidence suggests that methoxybenzoate derivatives may play a role in modulating oxidative stress and protecting against cellular damage. This is particularly relevant in the context of aging-related diseases and neurodegenerative conditions such as Alzheimer's and Parkinson's disease.

The development of novel drug candidates often involves optimizing physicochemical properties such as solubility, stability, and bioavailability. In this regard, methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate offers several advantages due to its relatively high solubility in both water and organic solvents. This property facilitates its formulation into various dosage forms, making it suitable for different administration routes.

Future research directions for this compound include exploring its mechanism of action in detail and conducting preclinical studies to assess its safety and efficacy. Additionally, investigating its potential interactions with other therapeutic agents could lead to combination therapies that enhance treatment outcomes.

The growing body of evidence supporting the bioactivity of methoxybenzoate derivatives underscores the importance of compounds like methyl 3-(1R)-2-amino-1-hydroxyethyl-4-methoxybenzoate. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, this compound holds significant promise for contributing to advancements in pharmaceutical science.

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